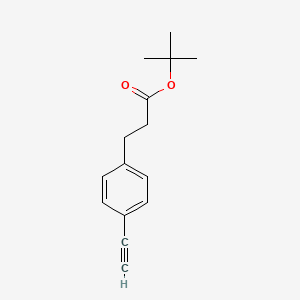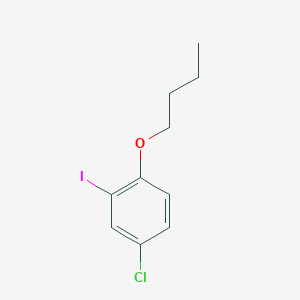
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NO2•HCl and a molecular weight of 319.83 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a phenoxyphenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-phenoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by filtration and dried under vacuum to obtain a pure crystalline compound .
化学反応の分析
Types of Reactions
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenoxy groups to phenol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, organic solvents (e.g., dichloromethane, toluene)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Phenol derivatives
Substitution: Substituted piperidine derivatives
科学的研究の応用
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-((4-Phenoxyphenoxy)methyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent and its potential therapeutic applications.
4-Methylpiperidine: Commonly used as an intermediate in organic synthesis and in the production of pharmaceuticals.
4-Hydroxy-4-phenylpiperidine: Used in the synthesis of various biologically active compounds and as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
IUPAC Name |
4-[(4-phenoxyphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-4-17(5-3-1)21-18-8-6-16(7-9-18)20-14-15-10-12-19-13-11-15;/h1-9,15,19H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBJIDBUUSEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8244493.png)

![(3'-Isobutoxy-[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B8244510.png)







![4-Chloro-2-iodo-1-[(2-methylpropyl)oxy]benzene](/img/structure/B8244557.png)

